N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride.
Coupling with 4-Bromoaniline: The acetyl chloride intermediate is then reacted with 4-bromoaniline in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Scientific Research Applications
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C18H20BrNO2 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
KQJADTPOKCJZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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